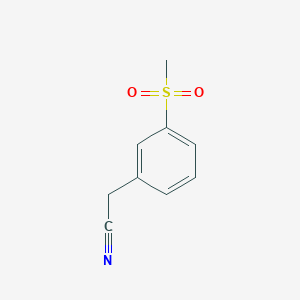

3-(Methylsulfonyl)phenylacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

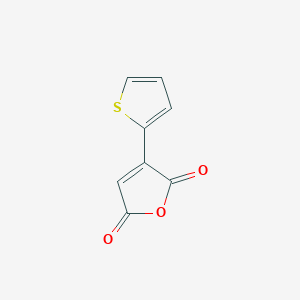

3-(Methylsulfonyl)phenylacetonitrile is a chemical compound with the molecular formula C9H9NO2S . It is a white to brown solid and is soluble in organic solvents. It has drawn attention in scientific research due to its potential applications in various fields and its unique properties.

Molecular Structure Analysis

The molecular structure of 3-(Methylsulfonyl)phenylacetonitrile is defined by its IUPAC name 2-(3-(methylsulfonyl)phenyl)acetonitrile and its InChI code 1S/C9H9NO2S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7H,5H2,1H3 .Physical And Chemical Properties Analysis

3-(Methylsulfonyl)phenylacetonitrile has a molecular weight of 195.24 . It is a white to brown solid . The specific physical and chemical properties such as melting point, boiling point, and density are not detailed in the available resources.Aplicaciones Científicas De Investigación

Organic Synthesis Intermediate

3-(Methylsulfonyl)phenylacetonitrile: is a valuable intermediate in organic synthesis. Its molecular structure allows for various chemical transformations, making it a versatile building block for synthesizing a wide range of organic compounds. It can undergo reactions such as nucleophilic substitution, reduction, and addition reactions to create complex molecules for pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 3-(Methylsulfonyl)phenylacetonitrile is used to develop new drug candidates. Its sulfonyl group is particularly useful for creating sulfonamide-based compounds, which are a class of drugs known for their antibacterial properties. Researchers can modify the nitrile group to synthesize active pharmaceutical ingredients (APIs) with potential therapeutic effects .

Material Science

This compound finds applications in material science, particularly in the development of new polymers. The nitrile group can be a precursor for polymerization reactions, leading to the creation of novel materials with specific mechanical and chemical properties suitable for industrial applications .

Catalyst Development

3-(Methylsulfonyl)phenylacetonitrile: can act as a ligand for metal catalysts in various chemical reactions. The sulfonyl group can bind to metals, forming complexes that catalyze reactions such as hydrogenation, carbon-carbon bond formation, and oxidation processes. These catalysts are crucial for developing more efficient and sustainable chemical processes .

Agrochemical Synthesis

The compound is also used in the synthesis of agrochemicals. Its chemical structure can be tailored to produce pesticides and herbicides. By modifying the functional groups, chemists can design molecules that target specific pests or weeds, enhancing the efficacy and selectivity of agrochemical products .

Analytical Chemistry

In analytical chemistry, 3-(Methylsulfonyl)phenylacetonitrile serves as a standard or reagent in various analytical methods. It can be used to calibrate instruments or as a reactant in chemical assays to detect or quantify other substances. Its stability and reactivity make it suitable for high-precision analytical applications .

Mecanismo De Acción

Target of Action

It is known that many compounds with similar structures have a wide range of biological targets .

Mode of Action

Compounds with similar structures often interact with their targets through various mechanisms, such as modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .

Biochemical Pathways

Nitrile synthesis in biological systems, including microbes and plants, follows two distinct pathways: aldoxime dehydratase catalyzes the formation of a carbon-nitrogen triple bond via dehydration of aldoxime to the corresponding nitrile, and hydroxynitrile lyase or oxynitrilase-mediated transformation of aldehyde .

Pharmacokinetics

It is known that the compound has a molecular weight of 19524 , which may influence its bioavailability.

Result of Action

It is known that phenylacrylonitrile compounds can have anti-tumor activities .

Action Environment

It is recommended to avoid release of the compound to the environment .

Propiedades

IUPAC Name |

2-(3-methylsulfonylphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVGUJXVEIJIDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfonyl)phenylacetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2S,5S,7R,8R,9R,10S,11R,18R)-7,10-Diacetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] acetate](/img/structure/B2993774.png)

![8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2993777.png)

![N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2993778.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2993788.png)

![ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2993791.png)

![(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid](/img/structure/B2993792.png)

![ethyl 6-acetyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2993794.png)